1-(2-Aminoethyl)piperidine-4-carboxamide
Overview
Description
1-(2-Aminoethyl)piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with an aminoethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-(2-aminoethyl)piperidine with a suitable carboxylating agent under controlled conditions. For instance, the reaction can be carried out using carbonyldiimidazole in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Aminoethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an agonist for trace amine-associated receptor 1 (TAAR1), leading to the modulation of neurotransmitter release and signaling pathways . The compound’s effects are mediated through binding to the active site of the target protein, inducing conformational changes that result in altered biological activity.
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine: A closely related compound with similar structural features but lacking the carboxamide group.
Piperidine-4-carboxamide: Another related compound with a piperidine ring and a carboxamide group but without the aminoethyl substitution.
Uniqueness: 1-(2-Aminoethyl)piperidine-4-carboxamide is unique due to the presence of both the aminoethyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-aminoethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-3-6-11-4-1-7(2-5-11)8(10)12/h7H,1-6,9H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZJHEHNQJFIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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